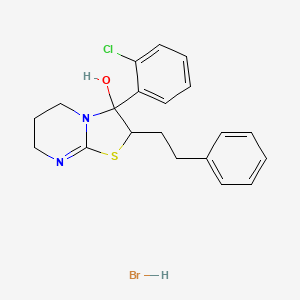
5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide” is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidines typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of functional groups such as the chlorophenyl and phenylethyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Thiazolopyrimidines are used as catalysts in various organic reactions.
Material Science: These compounds are explored for their potential in creating novel materials with unique properties.
Biology
Enzyme Inhibition: Some thiazolopyrimidines act as inhibitors of specific enzymes, making them valuable in biochemical research.
Cell Signaling: They are studied for their role in modulating cell signaling pathways.
Medicine
Therapeutic Agents: Thiazolopyrimidines have shown promise as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Drug Development: Ongoing research focuses on developing new drugs based on thiazolopyrimidine scaffolds.
Industry
Agriculture: These compounds are investigated for their potential use as agrochemicals.
Pharmaceuticals: They are used in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of thiazolopyrimidines involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to alter cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Pyrimidine Analogues: Compounds that share the pyrimidine ring but have different substituents.
Uniqueness
The unique combination of functional groups in “5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
86346-95-4 |
|---|---|
Fórmula molecular |
C20H22BrClN2OS |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide |
InChI |
InChI=1S/C20H21ClN2OS.BrH/c21-17-10-5-4-9-16(17)20(24)18(12-11-15-7-2-1-3-8-15)25-19-22-13-6-14-23(19)20;/h1-5,7-10,18,24H,6,11-14H2;1H |
Clave InChI |
VPUHJCNSGHMTEN-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=CC=C4Cl)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)

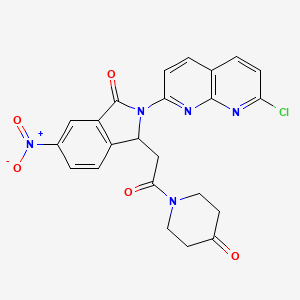

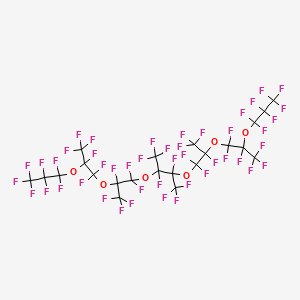

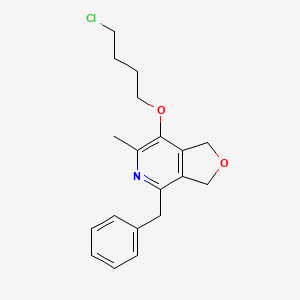

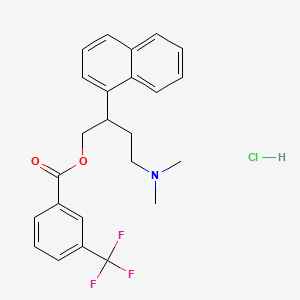

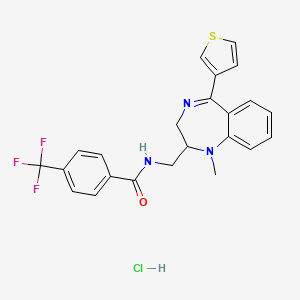
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)

